2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7,8-trimethoxy-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7,8-trimethoxy-, ethyl ester is a complex organic compound with the molecular formula C15H14O4. This compound is characterized by the presence of a naphthalene ring substituted with acetyloxy and trimethoxy groups, as well as an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7,8-trimethoxy-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester. The acetyloxy and trimethoxy groups are introduced through subsequent acetylation and methylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7,8-trimethoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7,8-trimethoxy-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7,8-trimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For instance, its derivatives may inhibit the growth of cancer cells by interfering with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler analog without the acetyloxy and trimethoxy groups.
4-Acetyloxy-2-naphthalenecarboxylic acid: Lacks the ethyl ester group.
6,7,8-Trimethoxy-2-naphthalenecarboxylic acid: Contains the trimethoxy groups but lacks the acetyloxy and ethyl ester groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7,8-trimethoxy-, ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20O7 |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-6,7,8-trimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H20O7/c1-6-24-18(20)11-7-13-12(14(8-11)25-10(2)19)9-15(21-3)17(23-5)16(13)22-4/h7-9H,6H2,1-5H3 |
InChI Key |
PNHCLMKPEDDKCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(C=C2C(=C1)OC(=O)C)OC)OC)OC |
Origin of Product |
United States |
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